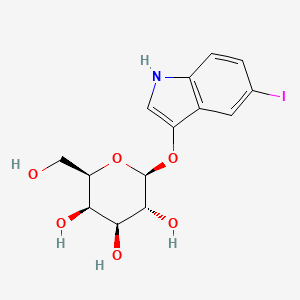

5-Iodo-3-indolyl-beta-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKCQUZRJVDUFR-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatile Chromogen: A Technical Guide to 5-Iodo-3-indolyl-β-D-galactopyranoside and Its Analogs in Research and Development

This guide provides an in-depth exploration of 5-Iodo-3-indolyl-β-D-galactopyranoside, a key chromogenic substrate, and its widely used counterpart, 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles, practical applications, and expert insights into the effective use of these powerful tools in molecular biology and beyond.

Introduction: The Power of Color in Molecular Biology

In the intricate world of molecular science, the ability to visualize and differentiate biological events is paramount. Chromogenic substrates are indispensable reagents that undergo a distinct color change in the presence of a specific enzyme, providing a straightforward and powerful method for detecting enzymatic activity. Among these, indolyl-based galactopyranosides have carved a significant niche, primarily for their role in identifying the activity of β-galactosidase, an enzyme frequently employed as a reporter in molecular biology.[1] This guide will delve into the technical nuances of two key players in this family: 5-Iodo-3-indolyl-β-D-galactopyranoside and the more ubiquitous X-Gal.

Chemical and Physical Properties: A Tale of Two Substrates

While often used in similar contexts, 5-Iodo-3-indolyl-β-D-galactopyranoside and X-Gal possess distinct chemical properties that influence their application and the nature of their chromogenic output.

| Property | 5-Iodo-3-indolyl-β-D-galactopyranoside | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) |

| Synonyms | Purple-β-D-Gal[2] | X-Gal, BCIG[3] |

| Molecular Formula | C₁₄H₁₆INO₆[2] | C₁₄H₁₅BrClNO₆ |

| Molecular Weight | 421.19 g/mol [2] | 408.63 g/mol [4] |

| Color of Precipitate | Purple[2] | Blue[3] |

| Solubility | Soluble in Dimethylformamide (DMF) | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[5] |

Expert Insight: The choice between these substrates often hinges on the desired color of the precipitate for optimal contrast in a given experimental setup. While X-Gal's blue color is the standard for blue-white screening, the purple hue of 5-Iodo-3-indolyl-β-D-galactopyranoside can offer advantages in certain imaging applications.

The Mechanism of Action: From Colorless to Vivid

The chromogenic properties of these indolyl galactosides are unlocked by the enzymatic activity of β-galactosidase. The process is a two-step reaction that culminates in the formation of a vividly colored, insoluble precipitate.

-

Enzymatic Cleavage: β-galactosidase hydrolyzes the β-glycosidic bond linking the galactose sugar to the indolyl group. This reaction releases galactose and a substituted indoxyl molecule (5-iodo-3-hydroxyindole or 5-bromo-4-chloro-3-hydroxyindole).[6]

-

Dimerization and Oxidation: The liberated indoxyl molecule is unstable and undergoes spontaneous dimerization and oxidation in the presence of oxygen to form an insoluble indigo-like dye.[6] This dimerization is what produces the characteristic purple or blue color.

Mechanism of chromogenic reaction.

Blue-White Screening: A Cornerstone of Molecular Cloning

The most prominent application of these substrates is in blue-white screening, a rapid and efficient technique for the identification of recombinant bacteria.[7] This method leverages the principle of α-complementation of the lacZ gene, which encodes for β-galactosidase.

The Principle of α-Complementation

Many cloning vectors, such as the pUC series, contain the lacZα gene fragment, which encodes for the N-terminal α-peptide of β-galactosidase.[8] The host E. coli strain used for cloning carries a mutant lacZ gene (lacZΔM15) that produces a non-functional C-terminal ω-peptide.[9] When the vector is transformed into the host, the two peptides can associate to form a functional β-galactosidase enzyme. This process is known as α-complementation.

Insertional Inactivation

The multiple cloning site (MCS) within the vector is strategically located within the lacZα gene.[7] When a DNA fragment of interest is successfully ligated into the MCS, it disrupts the coding sequence of lacZα. Consequently, a functional α-peptide is not produced, α-complementation does not occur, and no active β-galactosidase is formed.[7]

The principle of blue-white screening.

Experimental Protocol for Blue-White Screening

This protocol provides a robust framework for performing blue-white screening.

Materials:

-

Luria-Bertani (LB) agar

-

Appropriate antibiotic (e.g., ampicillin)

-

X-Gal stock solution (20 mg/mL in DMF)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) stock solution (100 mM in water)

-

Competent E. coli cells (e.g., DH5α, JM109)

-

Ligation reaction mixture

Procedure:

-

Prepare Plates:

-

Autoclave LB agar and cool to approximately 50°C.

-

Add the appropriate antibiotic to the desired final concentration.

-

For each 100 mL of agar, add 200 µL of X-Gal stock solution and 100 µL of IPTG stock solution.

-

Mix gently and pour into sterile petri dishes.

-

Allow the plates to solidify and store at 4°C in the dark. Plates are best used within a week.[10]

-

-

Transformation:

-

Transform your ligation reaction into competent E. coli cells following a standard protocol (e.g., heat shock).

-

-

Plating:

-

Spread an appropriate volume of the transformed cells onto the prepared LB/antibiotic/X-Gal/IPTG plates.

-

-

Incubation:

-

Incubate the plates overnight (16-20 hours) at 37°C.[9]

-

-

Analysis:

-

Observe the plates for the presence of blue and white colonies.

-

Blue colonies: Contain non-recombinant plasmids (empty vectors).

-

White colonies: Are likely to contain recombinant plasmids with the DNA insert.

-

Pick white colonies for further analysis (e.g., colony PCR, plasmid DNA isolation, and sequencing).

-

Expert Insight: The use of IPTG, a non-metabolizable analog of allolactose, is crucial for inducing the lac operon, leading to the expression of the lacZα and lacZω peptides.[7]

Troubleshooting Blue-White Screening

While a powerful technique, blue-white screening is not without its potential pitfalls. Understanding the causes of common issues is key to successful experiments.

| Issue | Possible Causes | Recommended Solutions |

| All colonies are blue | Ligation failure; Inactive ligase; Vector re-ligation. | Verify the integrity of your vector and insert. Use fresh ligase and buffer. Dephosphorylate the vector prior to ligation. |

| All colonies are white | Antibiotic failure; No transformed cells. | Use fresh antibiotic plates. Verify the transformation efficiency of your competent cells with a control plasmid. |

| Faint blue or light blue colonies | Small insert in-frame with lacZα; Partial enzyme activity. | These could be false negatives. It is advisable to screen some of these colonies by PCR. |

| Satellite colonies (small white colonies surrounding a large blue one) | Degradation of the antibiotic (commonly ampicillin) by β-lactamase produced by the blue colony. | Avoid prolonged incubation. Use carbenicillin instead of ampicillin, as it is more stable. |

| False-positive white colonies | Mutations in the lacZα gene; Contamination with other DNA fragments. | Always verify white colonies by a secondary method like colony PCR or restriction digest.[11] |

Advanced Applications and Alternative Substrates

The utility of indolyl galactosides extends beyond routine cloning.

-

Reporter Gene Assays: The lacZ gene is a widely used reporter gene in studies of gene expression and regulation. The activity of β-galactosidase can be quantified using chromogenic or fluorogenic substrates.

-

Histochemistry: X-Gal staining is employed to detect β-galactosidase activity in tissues and cells, allowing for the visualization of gene expression patterns in situ.

-

Radiolabeling for Imaging: As demonstrated with 5-[¹²⁵I]Iodoindol-3-yl-β-D-galactopyranoside, these molecules can be radiolabeled for use in advanced imaging techniques like Single Photon Emission Computed Tomography (SPECT) to monitor gene expression in vivo.[12][13]

A variety of other chromogenic and fluorogenic substrates for β-galactosidase are available, each offering different colored precipitates or fluorescent signals.

| Substrate | Color of Precipitate | Key Features |

| Magenta-Gal | Magenta/Red | Insoluble in alcohol and xylene, suitable for immunoblotting.[8] |

| Rose-Gal/Red-Gal | Red | Reported to be easier to visualize against plant cell backgrounds.[8] |

| Blue-GAL | Deeper Blue | Produces a more intense blue color than X-Gal.[8] |

Alternatives to Blue-White Screening

While effective, blue-white screening is a negative selection method. Several alternative, positive selection methods are available.

-

Positive Selection Vectors: These vectors contain a lethal gene (e.g., ccdB) that is disrupted by the insertion of foreign DNA. Only cells transformed with a recombinant plasmid can survive, eliminating the background of non-recombinant colonies.

-

Green Fluorescent Protein (GFP) Screening: Some vectors utilize GFP as a reporter. Insertion of DNA disrupts the GFP coding sequence, and recombinant colonies are identified by their lack of fluorescence under UV light.[14]

-

Colony PCR: This method directly screens for the presence of the insert by performing PCR on individual colonies using insert-specific primers.[15]

Conclusion

5-Iodo-3-indolyl-β-D-galactopyranoside and its bromo-chloro analog, X-Gal, are powerful and versatile tools in the molecular biologist's arsenal. A thorough understanding of their chemical properties, mechanism of action, and the nuances of their application, particularly in blue-white screening, is essential for their effective use. By applying the principles and protocols outlined in this guide, researchers can confidently employ these chromogenic substrates to accelerate their research and development efforts.

References

- Zhang, Y., et al. (2016). Blue-white screening liquid can eliminate false positives in blue-white colony screening. Genetics and Molecular Research, 15(2).

-

Wikipedia. (2023). Blue–white screen. Retrieved from [Link]

-

Wikipedia. (2023). X-gal. Retrieved from [Link]

- Vaidyanathan, G., et al. (2009). Radiosynthesis and Evaluation of 5-[125I]Iodoindol-3-yl-β-D-galactopyranoside ([125I]IBDG) as a β-Galactosidase Imaging Radioligand. Molecular Imaging and Biology, 11(5), 346–355.

-

Addgene. (2015). Plasmids 101: Blue-white Screening. Retrieved from [Link]

-

PubMed. (2009). Radiosynthesis and evaluation of 5-[125I]iodoindol-3-yl-beta-D-galactopyranoside as a beta-galactosidase imaging radioligand. Retrieved from [Link]

-

protocols.io. (2014). Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates. Retrieved from [Link]

-

Agilent. (2007). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

-

PubChem. (n.d.). X-Gal. Retrieved from [Link]

-

ResearchGate. (2014). What are the alternative screening methods for recombinant technology other than blue white type of screening?. Retrieved from [Link]

-

Reddit. (2022). How reliable is blue-white screening for recombination, actually? Tips to improve?. Retrieved from [Link]

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved from [Link]

- Google Patents. (2016). Chromogenic glucuronidase substrates and uses.

-

OpenWetWare. (n.d.). Beta-galactosidase Kinetics. Retrieved from [Link]

-

Interchim. (n.d.). X-Gal and other Galatosidase substrates. Retrieved from [Link]

-

Semantic Scholar. (1999). INTRODUCTION β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzat. Retrieved from [Link]

-

Glycosynth. (n.d.). 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside. Retrieved from [Link]

-

AdooQ BioScience. (n.d.). 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside. Retrieved from [Link]

Sources

- 1. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. gendepot.com [gendepot.com]

- 4. goldbio.com [goldbio.com]

- 5. pjlss.edu.pk [pjlss.edu.pk]

- 6. reddit.com [reddit.com]

- 7. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]

- 8. interchim.fr [interchim.fr]

- 9. blog.addgene.org [blog.addgene.org]

- 10. ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Radiosynthesis and Evaluation of 5-[125I]Iodoindol-3-yl-β-D-galactopyranoside ([125I]IBDG) as a β-Galactosidase Imaging Radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radiosynthesis and evaluation of 5-[125I]iodoindol-3-yl-beta-D-galactopyranoside as a beta-galactosidase imaging radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blue–white screen - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

5-Iodo-3-indolyl-beta-D-galactopyranoside structure and properties

An In-Depth Technical Guide to 5-Iodo-3-indolyl-beta-D-galactopyranoside and its Analogs in Molecular Biology

Introduction

In the landscape of molecular biology, the ability to visually discriminate between cellular events is paramount. Chromogenic substrates, which generate a colored product upon enzymatic reaction, are indispensable tools for this purpose. Among these, indolyl-based glycosides have carved a significant niche, particularly for the detection of β-galactosidase activity. This guide provides a comprehensive technical overview of this compound and its widely used analog, 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal).

Initially synthesized in 1964 by Jerome P. Horwitz and his colleagues, X-Gal was developed as a substrate for the cytochemical demonstration of enzymes.[1] Its utility expanded dramatically with the advent of molecular cloning, becoming a cornerstone of recombinant DNA technology.[1] This guide will delve into the chemical structure, physical properties, and the elegant enzymatic mechanism that underpins the function of these molecules. We will explore their principal application in blue-white screening, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The utility of a chromogenic substrate is intrinsically linked to its chemical and physical characteristics. While this guide focuses on this compound, its properties are often compared to the more common X-Gal. The key distinction lies in the halogen substituents on the indole ring, which influences the color of the resulting precipitate. This compound, also known as Purple-β-D-Gal, generates a purple precipitate upon enzymatic hydrolysis, with a maximum absorbance around 575 nm.[2] In contrast, X-Gal produces a characteristic blue color.[3][4]

A summary of the key properties of the more extensively documented analog, X-Gal, is presented below:

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₅BrClNO₆ | [5][6] |

| Molecular Weight | 408.63 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid | [5][6] |

| Solubility | Soluble in DMSO and DMF (approx. 30 mg/mL); sparingly soluble in aqueous buffers. | [5][8] |

| Storage | Store at -20°C, protected from light. | [6][9] |

| Stability | Powder is stable for at least two years at -20°C. Solutions in DMF or DMSO are stable for 6-12 months at -20°C. | [3][9] |

For practical laboratory use, a stock solution of X-Gal is typically prepared at a concentration of 20 mg/mL in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][9] Solutions in DMF are reported to be more stable than those in DMSO.[9] It is recommended to store stock solutions in glass containers, protected from light, at -20°C.[6] If a solution develops a pink hue, it should be discarded.[6]

Mechanism of Action: The Chromogenic Transformation

The functionality of X-Gal and its analogs as reporters of β-galactosidase activity hinges on a two-step enzymatic and chemical process. The colorless substrate is cleaved by β-galactosidase, initiating a cascade that results in the formation of a vividly colored, insoluble precipitate.

-

Enzymatic Cleavage : β-galactosidase hydrolyzes the β-glycosidic bond in the X-Gal molecule. This reaction releases galactose and a 5-bromo-4-chloro-3-hydroxyindole intermediate.[10] The enzyme exhibits high specificity for the galactose moiety but is more permissive for the aglycone portion, allowing for variations in the indole substituents.[11]

-

Dimerization and Oxidation : The 5-bromo-4-chloro-3-hydroxyindole intermediate is unstable and spontaneously dimerizes.[10] Subsequent oxidation of this dimer results in the formation of 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate.[10] It is this colored product that accumulates within the cells or colonies expressing active β-galactosidase, rendering them visually distinct.

The following diagram illustrates this biochemical pathway:

Caption: Enzymatic cleavage of X-Gal and subsequent formation of the blue precipitate.

Core Application: Blue-White Screening in Molecular Cloning

The most prominent application of X-Gal is in blue-white screening, a powerful and rapid technique for identifying recombinant bacterial colonies during plasmid-based cloning. This method leverages the principle of α-complementation of the β-galactosidase enzyme.

The Principle of α-Complementation:

Many cloning vectors, such as the pUC series, contain the lacZα gene, which encodes for the α-peptide of β-galactosidase.[6][8] The host E. coli strain used for transformation typically carries a mutation in its genomic lacZ gene (lacZΔM15), rendering it incapable of producing a functional β-galactosidase. However, when the plasmid containing the lacZα gene is introduced into these bacteria, the α-peptide is expressed and complements the mutant β-galactosidase, restoring its enzymatic activity.

Insertional Inactivation:

A multiple cloning site (MCS) is strategically located within the lacZα gene of the plasmid vector. When a foreign DNA fragment is successfully ligated into this MCS, it disrupts the coding sequence of the lacZα gene.[3][4] This "insertional inactivation" prevents the production of a functional α-peptide, and consequently, no active β-galactosidase is formed.

Visual Differentiation:

When these transformed bacteria are plated on a medium containing X-Gal and an inducer of the lac operon, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), the following outcomes are observed:

-

Blue Colonies: Bacteria that have taken up a non-recombinant plasmid (i.e., a plasmid without a DNA insert) will have an intact lacZα gene. They will produce active β-galactosidase, which cleaves X-Gal, resulting in the formation of blue colonies.[6]

-

White Colonies: Bacteria that have been successfully transformed with a recombinant plasmid (containing the DNA insert) will have a disrupted lacZα gene.[3] They will not produce active β-galactosidase and will therefore be unable to hydrolyze X-Gal, appearing as white colonies.[6]

This clear colorimetric distinction allows for the straightforward identification and selection of the desired recombinant clones.

Experimental Workflow: Blue-White Screening

The following diagram outlines the key steps in a typical blue-white screening experiment:

Caption: Workflow for blue-white screening to identify recombinant bacterial colonies.

Detailed Protocol for Blue-White Screening Plate Preparation

This protocol provides a method for preparing Luria-Bertani (LB) agar plates containing X-Gal and IPTG for blue-white screening.

Materials:

-

Autoclaved LB agar, cooled to approximately 50°C

-

X-Gal stock solution (20 mg/mL in DMF)

-

IPTG stock solution (100 mM in sterile water)

-

Appropriate antibiotic stock solution

-

Sterile Petri dishes

Procedure:

-

Cooling the Agar: Allow the autoclaved LB agar to cool in a 50°C water bath. This is crucial to prevent the degradation of the heat-labile reagents.

-

Adding Reagents: To the molten agar, aseptically add the following components per milliliter of agar:

-

Mixing: Gently swirl the flask to ensure even distribution of the added reagents. Avoid introducing air bubbles.

-

Pouring Plates: Pour approximately 25 mL of the prepared LB agar into each sterile Petri dish.[12]

-

Solidification and Storage: Allow the plates to solidify at room temperature. For optimal results, dry the plates by leaving them partially open in a sterile environment for about 30 minutes.[12] The plates can be stored in the dark at 4°C for up to one month.[13]

Alternative Spreading Method:

Alternatively, the antibiotic, X-Gal, and IPTG can be spread directly onto the surface of pre-poured LB agar plates.

-

To a solidified LB agar plate, add 40 µL of the 20 mg/mL X-Gal solution and 40 µL of the 100 mM IPTG solution.[12]

-

Using a sterile spreader, evenly distribute the solutions across the surface of the plate.[12]

-

Allow the plates to dry before plating the transformed cells.

Conclusion

This compound and its bromo-chloro analog, X-Gal, are powerful chromogenic substrates that have become mainstays in molecular biology. Their utility is rooted in a simple yet elegant mechanism: the enzymatic conversion of a colorless soluble compound into a colored insoluble precipitate by β-galactosidase. This property is expertly exploited in blue-white screening, providing a reliable and visually intuitive method for the identification of recombinant clones. The protocols and principles outlined in this guide offer a solid foundation for the successful application of these indispensable reagents in research and development.

References

-

Grokipedia. X-gal. [Link]

-

PubChem. X-Gal | C14H15BrClNO6 | CID 65181. [Link]

-

Wikipedia. X-gal. [Link]

-

Interchim. X-Gal and other Galatosidase substrates. [Link]

-

Tiaris Biosciences. FAQ. [Link]

-

PubMed Central. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. [Link]

-

Protocols.io. Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates. [Link]

-

Addgene Blog. Plasmids 101: Blue-white Screening. [Link]

-

YouTube. Demonstration of Blue White Screening of Bacterial Colonies - X Gal / IPTG Plates. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. biotium.com [biotium.com]

- 3. goldbio.com [goldbio.com]

- 4. gendepot.com [gendepot.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. X-Gal | C14H15BrClNO6 | CID 65181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. tiarisbiosciences.com [tiarisbiosciences.com]

- 10. X-gal - Wikipedia [en.wikipedia.org]

- 11. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates [protocols.io]

Mechanism of action of 5-Iodo-3-indolyl-beta-D-galactopyranoside

An In-depth Technical Guide to the Mechanism of Action of 5-Iodo-3-indolyl-β-D-galactopyranoside

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Chromogenic Power of I-Gal

In the landscape of molecular biology, reporter systems are fundamental tools for visualizing and quantifying cellular processes. Among these, chromogenic substrates that produce a colored output upon enzymatic action are invaluable for their simplicity and efficacy. 5-Iodo-3-indolyl-β-D-galactopyranoside, often referred to as I-Gal or Purple-β-D-Gal, is a crucial reagent in this class.[] It serves as a highly effective substrate for β-galactosidase, an enzyme widely used as a reporter in countless applications, from microbial genetics to developmental biology.[]

This guide provides an in-depth exploration of the core mechanism of I-Gal, detailing the intricate cascade of enzymatic cleavage, dimerization, and oxidation that culminates in the formation of a vivid, insoluble purple precipitate.[2] We will dissect the underlying principles of its application, most notably in the blue-white (or in this case, purple-white) screening technique for identifying recombinant DNA clones, and provide field-proven protocols for its successful implementation. While structurally similar to the more ubiquitous X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), I-Gal and its analogs offer variations in color and intensity that can be advantageous in specific experimental contexts.

The Core Mechanism: A Two-Step Cascade to Color

The transformation of the colorless, soluble I-Gal into a localized, insoluble colored product is not a single event but a sequential, two-step process. This process is initiated by the catalytic activity of β-galactosidase and proceeds through a spontaneous chemical reaction.

Step 1: Enzymatic Hydrolysis

The process begins when I-Gal, an analog of lactose, enters the active site of a functional β-galactosidase enzyme.[3] The enzyme exhibits high specificity for the galactose moiety of the substrate while being more tolerant of substitutions on the indolyl group.[4] It catalyzes the hydrolysis of the β-glycosidic bond that links the galactose sugar to the 5-iodo-3-indoxyl moiety.[3]

This enzymatic cleavage yields two products:

-

Galactose: A simple sugar that is readily metabolized by the cell.

-

5-Iodo-3-hydroxyindole (5-Iodoindoxyl): An unstable, colorless, and soluble intermediate.

The release of this indoxyl derivative is the pivotal, enzyme-dependent step. In the absence of β-galactosidase activity, I-Gal remains intact and no color is produced.

Step 2: Oxidative Dimerization

The 5-iodoindoxyl intermediate generated in the first step is highly reactive. In the presence of molecular oxygen, it undergoes a spontaneous oxidative dimerization. Two molecules of 5-iodoindoxyl combine to form 5,5'-diiodo-indigo.[3][5][6] This final product is a halogenated indigo dye that is intensely colored and, critically, highly insoluble in aqueous environments.[3][4]

The insolubility of the 5,5'-diiodo-indigo is the key to the utility of I-Gal. The colored product precipitates at the site of the enzymatic activity, providing a clear and localized visual signal. In the context of microbiology, this means the color is confined within the colony or cell that expresses the active β-galactosidase, rather than diffusing into the surrounding medium.

Data Presentation & Protocol Standards

Substrate Properties

The choice of chromogenic substrate can be guided by its physical and chemical properties. While I-Gal is less common than X-Gal, its distinct purple product can be beneficial for automated colony picking or when working with organisms that have endogenous pigments.

| Property | 5-Iodo-3-indolyl-β-D-galactopyranoside (I-Gal) | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) |

| Molecular Formula | C₁₄H₁₆INO₆ | C₁₄H₁₅BrClNO₆ [5] |

| Molecular Weight | 421.19 g/mol | 408.63 g/mol [5] |

| Appearance | Off-white crystalline powder [2] | White to off-white powder |

| Product Color | Purple [2] | Blue [4] |

| Final Product | 5,5'-diiodo-indigo | 5,5'-dibromo-4,4'-dichloro-indigo [3][6][7] |

| Typical Solvent | N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | DMF or DMSO [5][8] |

Experimental Protocol: Preparation of Purple-White Screening Plates

This protocol provides a standardized methodology for preparing agar plates for screening. Accuracy in reagent concentration is critical for clear and reliable results.

1. Reagent Preparation:

-

I-Gal Stock Solution (20 mg/mL):

-

Weigh 200 mg of I-Gal powder.

-

Dissolve in 10 mL of N,N-dimethylformamide (DMF). Vortex until fully dissolved.

-

Store wrapped in foil at -20°C to protect from light.

-

-

IPTG Stock Solution (100 mM):

-

Dissolve 238 mg of IPTG in 10 mL of sterile deionized water.

-

Sterilize by filtration through a 0.22 µm filter.

-

Store in aliquots at -20°C.

-

2. Plate Preparation (for 1 Liter of LB Agar):

-

Prepare 1 L of Luria-Bertani (LB) agar and autoclave.

-

Cool the autoclaved agar in a 50-55°C water bath. Adding reagents to overly hot agar can cause degradation.

-

Add the appropriate antibiotic to the desired final concentration (e.g., 100 µg/mL for ampicillin).

-

Aseptically add the screening reagents to the molten agar. For standard screening, the following final concentrations are recommended:

-

I-Gal: 40 µg/mL (Add 2 mL of the 20 mg/mL stock solution).

-

IPTG: 0.1 mM (Add 1 mL of the 100 mM stock solution).

-

-

Mix the agar gently but thoroughly to ensure even distribution of all additives.

-

Pour approximately 25 mL of the agar into sterile petri dishes.

-

Allow the plates to solidify at room temperature. For optimal results, let the plates dry for 20-30 minutes in a laminar flow hood before use. [9]8. Store the plates at 4°C, protected from light, for up to one month.

3. Interpretation:

-

After transforming and plating your cells, incubate overnight (16-20 hours) at 37°C. [10]* Controls are critical: Always include a control plate with bacteria transformed with the empty, non-recombinant vector. These colonies should all be purple, confirming your reagents are active. [10]* Visually inspect plates for white (recombinant) and purple (non-recombinant) colonies.

Conclusion

The mechanism of action of 5-Iodo-3-indolyl-β-D-galactopyranoside is a robust and elegant example of biochemical principles being harnessed for practical scientific advancement. Through a precise, enzyme-initiated cascade, this colorless compound is converted into a stable, insoluble purple pigment, providing a direct visual readout of gene expression. Its application in purple-white screening, grounded in the genetic phenomenon of α-complementation, remains a cornerstone of molecular cloning, enabling researchers to efficiently identify successful recombinant events. Understanding the causality behind each step—from enzymatic hydrolysis to oxidative dimerization—empowers scientists to optimize protocols, troubleshoot experiments, and confidently interpret their results in the pursuit of new discoveries.

References

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807. [Link]

-

Blue–white screen - Wikipedia. (n.d.). Retrieved January 22, 2026. [Link]

-

X-gal - Wikipedia. (n.d.). Retrieved January 22, 2026. [Link]

-

Green, M. R., & Sambrook, J. (2019). Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation. Cold Spring Harbor Protocols, 2019(12). [Link]

-

Addgene. (2015). Plasmids 101: Blue-white Screening. Addgene Blog. [Link]

-

Vaidyanathan, V. G., et al. (2008). Radiosynthesis and evaluation of 5-[125I]iodoindol-3-yl-beta-D-galactopyranoside as a beta-galactosidase imaging radioligand. Molecular Imaging and Biology, 10(6), 356-364. [Link]

Sources

- 2. goldbio.com [goldbio.com]

- 3. X-gal - Wikipedia [en.wikipedia.org]

- 4. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]

- 7. Blue–white screen - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. blog.addgene.org [blog.addgene.org]

A Senior Application Scientist's Technical Guide to 5-Iodo-3-indolyl-β-D-galactopyranoside

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-3-indolyl-β-D-galactopyranoside is a specialized chromogenic substrate for the enzyme β-galactosidase, an indispensable tool in molecular biology. Upon enzymatic cleavage, this compound initiates a reaction cascade culminating in a vibrant, insoluble purple precipitate. This guide provides an in-depth exploration of its underlying chemical mechanism, delineates its practical applications, presents field-tested protocols, and offers a comparative analysis against other common galactosidase substrates. By explaining the causality behind experimental choices and integrating self-validating controls, this document serves as a comprehensive resource for the robust application of this substrate in cloning, reporter gene assays, and histochemistry.

Introduction: The Role of Chromogenic Substrates in Modern Biosciences

The Escherichia coli enzyme β-galactosidase (EC 3.2.1.23), the product of the lacZ gene, has a storied history in molecular biology, having been central to the development of the operon model of gene regulation.[1] Today, its utility persists as a robust reporter enzyme. Its ability to process specific synthetic substrates and generate a detectable signal makes it a workhorse for a variety of applications.

Chromogenic substrates are compounds that, when acted upon by an enzyme, produce a colored (chromo) product.[2] 5-Iodo-3-indolyl-β-D-galactopyranoside, also known as Purple-β-D-Gal, is one such substrate.[3][4] It is an analog of lactose, the natural substrate for β-galactosidase. The enzyme readily hydrolyzes the glycosidic bond in this molecule, initiating a chain of events that provides a clear visual readout of enzymatic activity.[1][5] Understanding the mechanism and proper handling of this substrate is critical to its successful application in discerning recombinant events, quantifying gene expression, and localizing enzymatic activity within tissues.

The Chemistry of Detection: A Two-Step Mechanism of Action

The generation of the purple precipitate from the colorless 5-Iodo-3-indolyl-β-D-galactopyranoside is not a direct, single-step conversion. It is a sequential, two-step process involving enzymatic cleavage followed by oxidative dimerization.

Step 1: Enzymatic Hydrolysis The process is initiated when β-galactosidase binds to the substrate. The enzyme is highly specific for the β-D-galactose moiety but is notably promiscuous regarding the chemical group attached to it (the aglycone).[1] It catalyzes the hydrolysis of the β-glycosidic bond, releasing two products: a molecule of D-galactose and the intermediate compound, 5-iodo-3-hydroxyindole (also known as 5-iodoindoxyl).

Step 2: Oxidative Dimerization The 5-iodoindoxyl intermediate is unstable and, in the presence of molecular oxygen, spontaneously undergoes oxidative dimerization. Two molecules of 5-iodoindoxyl couple to form 5,5'-diiodo-indigo, an intensely colored purple compound that is highly insoluble in aqueous environments and precipitates at the site of the enzymatic activity.[3][4] This insolubility is a key feature, as it ensures the signal remains localized, whether in a bacterial colony or a specific cell within a tissue sample.

Caption: Mechanism of purple precipitate formation.

Core Applications and Validated Protocols

The primary utility of 5-Iodo-3-indolyl-β-D-galactopyranoside is the detection of β-galactosidase activity. This finds use in several cornerstone techniques in molecular biology and cell science.

Purple-White Screening in Molecular Cloning

This technique is a variant of the classic blue-white screening method and is used to rapidly identify bacterial colonies that contain a plasmid with a successfully inserted DNA fragment.[6][7]

Principle of α-Complementation: The screening relies on the phenomenon of α-complementation.[8][9] The host E. coli strain carries a mutant lacZ gene (lacZΔM15) that produces a non-functional β-galactosidase (the ω-peptide). The cloning vector (plasmid) contains the gene segment that was deleted, which codes for the α-peptide. When the empty plasmid is present in the bacteria, both peptides are produced, they complement each other, and a functional enzyme is restored.[8]

Disruption by Insert: The plasmid's multiple cloning site (MCS) is strategically located within the α-peptide coding sequence. When foreign DNA is successfully ligated into the MCS, it disrupts the reading frame, and a functional α-peptide is not produced.[6][7] Consequently, no functional β-galactosidase is formed.

-

Purple Colonies: Bacteria with a non-recombinant (empty) plasmid form a functional enzyme, cleave the substrate, and turn purple.

-

White Colonies: Bacteria with a recombinant plasmid (containing the DNA insert) cannot form a functional enzyme and remain white.[6][8]

Experimental Protocol: Purple-White Screening

-

Prepare Substrate Stock Solution:

-

Weigh 20 mg of 5-Iodo-3-indolyl-β-D-galactopyranoside powder.

-

Dissolve in 1 mL of N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 20 mg/mL stock solution.[10][11]

-

Vortex thoroughly until fully dissolved. Store in a glass or polypropylene tube, protected from light, at -20°C. The solution is stable for 6-12 months.[10]

-

-

Prepare Selective Agar Plates:

-

Prepare your desired volume of Luria-Bertani (LB) agar and autoclave.

-

Allow the agar to cool in a 50-55°C water bath. Causality: Adding supplements to overly hot agar can cause them to degrade.

-

Add the appropriate antibiotic to the molten agar.

-

For each 100 mL of agar, add 40 µL of the 20 mg/mL substrate stock solution (final concentration 80 µg/mL).

-

Add 100 µL of a 100 mM IPTG stock solution (final concentration 1 mM). IPTG is an inducer of the lac operon and is necessary for the expression of the lacZ gene fragments.[6][12]

-

Mix gently but thoroughly and pour the plates.

-

-

Transformation and Plating:

-

Perform your transformation protocol with your ligation mixture.

-

Plate the transformed bacteria onto the prepared selective plates.

-

Self-Validating Controls:

-

Positive Control: Plate bacteria transformed with the uncut, empty vector. These colonies should all be purple, confirming the substrate and IPTG are working.[9]

-

Negative Control: Plate bacteria that underwent the ligation process but with no DNA insert. This plate will show the background of non-recombinant (purple) colonies.

-

-

-

Incubation and Analysis:

-

Incubate the plates overnight (16-18 hours) at 37°C.

-

The purple color can continue to develop and intensify. If colors are faint, the plates can be left at 4°C for several more hours to enhance color development without significant further cell growth.

-

Select well-isolated white colonies for downstream applications like plasmid minipreps and sequencing.

-

Caption: Experimental workflow for purple-white screening.

Reporter Gene Assays and Histochemical Staining

Beyond cloning, 5-Iodo-3-indolyl-β-D-galactopyranoside is effective in any context where lacZ is used as a reporter gene.

-

Reporter Assays: In yeast-two-hybrid systems or promoter-activity studies, the expression of lacZ indicates a successful protein-protein interaction or promoter activation.[1][13] While quantitative assays often use soluble substrates like ONPG, this substrate can be used for qualitative solid-phase or filter-lift assays to visually screen large numbers of colonies.[13]

-

Histochemistry: In developmental biology and transgenic studies, lacZ is often used as a marker to track the expression pattern of a gene of interest. Tissue sections can be fixed and incubated with a staining solution containing 5-Iodo-3-indolyl-β-D-galactopyranoside to visualize the cells or tissues expressing the gene, which will appear purple.[12]

Technical Considerations and Troubleshooting

Proper execution requires attention to detail. The following decision tree addresses common issues.

Sources

- 1. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. biotium.com [biotium.com]

- 4. scbt.com [scbt.com]

- 5. Expression and Characterization of a β-Galactosidase from the Pacific Oyster, Crassostrea gigas, and Evaluation of Strategies for Testing Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. コロニー選択のための青/白スクリーニングとそのプロトコル [sigmaaldrich.com]

- 7. Blue–white screen - Wikipedia [en.wikipedia.org]

- 8. goldbio.com [goldbio.com]

- 9. blog.addgene.org [blog.addgene.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. interchim.fr [interchim.fr]

- 13. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Hydrolysis of Purple-β-D-Gal: A Technical Guide to Chromogenic β-Galactosidase Detection

This in-depth technical guide provides a comprehensive overview of the chemical reaction between the chromogenic substrate Purple-β-D-Gal and the enzyme β-galactosidase. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying biochemical principles, provides detailed experimental protocols, and explores the applications of this versatile reporter system.

Introduction: The LacZ Reporter System and the Advent of Chromogenic Substrates

The Escherichia coli lacZ gene, which encodes the enzyme β-galactosidase, is a cornerstone of molecular biology, serving as a robust and widely utilized reporter gene.[1] The activity of β-galactosidase can be readily detected through the enzymatic processing of specific substrates, leading to a measurable signal. Among the various detection methods, chromogenic assays offer a straightforward and cost-effective approach for visualizing gene expression and quantifying enzyme activity.[1]

While historical substrates such as o-nitrophenyl-β-D-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) have been instrumental, the quest for substrates with improved characteristics has led to the development of alternatives like Purple-β-D-Gal.[2][3] This guide focuses on the unique attributes and practical implementation of Purple-β-D-Gal in sensitive and reliable β-galactosidase detection.

The Core Reaction: Mechanism of Purple-β-D-Gal Hydrolysis

The fundamental principle of the Purple-β-D-Gal assay lies in a two-step enzymatic and chemical process that results in the formation of a vibrant, insoluble purple precipitate.

Step 1: Enzymatic Cleavage

The substrate, Purple-β-D-Gal, chemically known as 5-Iodo-3-indolyl-β-D-galactopyranoside, is a colorless compound.[4] In the presence of β-galactosidase, the enzyme catalyzes the hydrolysis of the β-glycosidic bond linking the galactose moiety to the iodinated indolyl group.[5] This enzymatic cleavage releases two products: D-galactose and a highly reactive intermediate, 5-iodo-3-indoxyl.

Step 2: Oxidative Dimerization

The liberated 5-iodo-3-indoxyl is unstable and undergoes a spontaneous, non-enzymatic reaction in the presence of an oxidizing agent, typically molecular oxygen. This process involves the dimerization of two 5-iodo-3-indoxyl molecules, followed by oxidation, to form the final product: 5,5'-diiodo-indigo.[5] This compound is a water-insoluble, intensely colored purple precipitate with a maximum absorbance (λmax) of approximately 575 nm.[4] The formation of this precipitate provides a direct visual readout of β-galactosidase activity.

Figure 1. The enzymatic hydrolysis of Purple-β-D-Gal by β-galactosidase and subsequent oxidative dimerization to form a purple precipitate.

Comparative Analysis of Chromogenic Substrates

The choice of a chromogenic substrate is a critical parameter in assay design. While serving a similar function, different substrates exhibit varying properties that can influence experimental outcomes.

| Feature | Purple-β-D-Gal | X-Gal | ONPG |

| Product Color | Purple | Blue | Yellow |

| Product Solubility | Insoluble | Insoluble | Soluble |

| λmax | ~575 nm[4] | ~615 nm | ~420 nm[6] |

| Assay Type | Qualitative/Quantitative (histochemical) | Qualitative/Quantitative (histochemical) | Quantitative (spectrophotometric) |

| Sensitivity | High | High | Moderate |

| Spatial Resolution | Excellent (precipitate) | Excellent (precipitate) | Poor (diffusible product) |

Field-Proven Insights:

-

For Histochemical Staining and Colony Lifts: The insoluble nature of the precipitates from both Purple-β-D-Gal and X-Gal makes them ideal for applications requiring high spatial resolution, such as staining tissues or identifying positive bacterial or yeast colonies. The distinct purple color of the Purple-β-D-Gal product may offer better contrast against certain cellular backgrounds compared to the blue of X-Gal.

-

For Quantitative Liquid Assays: ONPG is the traditional choice for quantitative spectrophotometric assays due to its soluble yellow product. However, assays with Purple-β-D-Gal or X-Gal can be adapted for quantitative measurements by solubilizing the precipitate in an organic solvent (e.g., DMSO or DMF) prior to absorbance reading, though this adds an extra step to the workflow.

-

Sensitivity Considerations: While direct comparative studies are limited, indolyl-based substrates like Purple-β-D-Gal and X-Gal are generally considered to be more sensitive than ONPG for detecting low levels of β-galactosidase activity.[7]

Experimental Protocol: In Vitro β-Galactosidase Assay with Purple-β-D-Gal

This protocol provides a framework for the quantitative determination of β-galactosidase activity in cell lysates using Purple-β-D-Gal. It is adapted from standard protocols for other chromogenic substrates and should be optimized for your specific experimental conditions.

Reagent Preparation

-

Lysis Buffer: (e.g., 100 mM potassium phosphate, pH 7.8, 1 mM DTT). The optimal buffer will depend on the cell type and experimental system.

-

Assay Buffer (2X): 200 mM sodium phosphate buffer (pH 7.3), 2 mM MgCl₂, 100 mM β-mercaptoethanol.

-

Purple-β-D-Gal Stock Solution: Prepare a 20 mg/mL stock solution in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

Assay Procedure

-

Sample Preparation: Prepare cell lysates using your standard laboratory protocol. Determine the total protein concentration of the lysate for later normalization of enzyme activity.

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine:

-

X µL of cell lysate (e.g., 10-50 µL, depending on the expected enzyme activity)

-

(50 - X) µL of Lysis Buffer

-

50 µL of 2X Assay Buffer

-

-

Initiate the Reaction: Add 2.5 µL of the 20 mg/mL Purple-β-D-Gal stock solution to each reaction. Mix gently.

-

Incubation: Incubate the reaction at 37°C. The incubation time will vary depending on the β-galactosidase activity in the sample and can range from 30 minutes to several hours. Monitor the development of the purple color.

-

Stop the Reaction: Terminate the reaction by adding 100 µL of 1 M Na₂CO₃.

-

Pellet the Precipitate: Centrifuge the tubes/plate at high speed (e.g., 13,000 x g for 5 minutes) to pellet the insoluble purple precipitate.

-

Solubilize the Precipitate: Carefully remove the supernatant. Add 200 µL of DMSO or DMF to each well/tube and vortex thoroughly to dissolve the purple precipitate.

-

Measure Absorbance: Transfer the colored solution to a new 96-well plate and measure the absorbance at 575 nm using a microplate reader.

Data Analysis

The absorbance at 575 nm is directly proportional to the amount of 5,5'-diiodo-indigo produced, and thus to the β-galactosidase activity. To compare results across different samples, normalize the absorbance reading to the total protein concentration of the lysate used in the assay and the incubation time.

Figure 2. A streamlined workflow for the in vitro quantification of β-galactosidase activity using Purple-β-D-Gal.

Application in Reporter Gene Assays

Reporter gene assays are a fundamental tool for studying gene expression and regulation.[8] In this context, the lacZ gene is placed under the control of a promoter of interest. When this promoter is active, it drives the transcription of lacZ, leading to the production of β-galactosidase. The enzymatic activity, detected using a substrate like Purple-β-D-Gal, serves as a proxy for the activity of the promoter being studied.

Figure 3. The logical flow of a reporter gene assay using lacZ and Purple-β-D-Gal to measure promoter activity.

Expertise in Application: The choice of a precipitating substrate like Purple-β-D-Gal is particularly advantageous for in situ staining of cells or tissues, allowing for the visualization of gene expression patterns within a biological sample. For high-throughput screening applications in drug discovery, where quantitative data from multi-well plates are required, adapting the protocol to include the solubilization step is crucial for accurate and reproducible results.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or weak color development | - Inactive enzyme- Insufficient cell lysis- Sub-optimal pH or temperature- Inhibitors in the cell lysate | - Use a positive control (purified β-galactosidase)- Optimize lysis protocol- Verify pH of buffers and incubation temperature- Dilute the cell lysate |

| High background color | - Spontaneous substrate degradation- Endogenous β-galactosidase activity | - Prepare substrate solution fresh- Protect substrate from light- Run a negative control (lysate from untransfected cells) |

| Inconsistent results | - Inaccurate pipetting- Incomplete solubilization of precipitate- Variation in incubation times | - Use calibrated pipettes- Ensure complete vortexing after adding DMSO- Standardize all incubation times precisely |

Self-Validating System: A well-designed experiment will always include positive and negative controls. A positive control, such as purified β-galactosidase or a lysate from a cell line known to express high levels of lacZ, validates that the reagents and assay conditions are optimal. A negative control, such as a lysate from mock-transfected or untransfected cells, establishes the baseline background signal.[9]

Conclusion

The reaction of Purple-β-D-Gal with β-galactosidase provides a reliable and visually striking method for the detection of this key reporter enzyme. Its utility in both qualitative and quantitative assays makes it a valuable tool for researchers in molecular biology and drug development. By understanding the underlying chemical principles and carefully optimizing the experimental protocol, scientists can leverage the unique properties of Purple-β-D-Gal to generate robust and reproducible data on gene expression and enzyme activity.

References

-

Agilent Technologies. β–Galactosidase Assay Kit. [Link]

-

Ueki, T., K. Kanamori, and H. Aso. 2011. Kinetic Analysis of β-Galactosidase and β-Glucuronidase Tetramerization Coupled with Protein Translation. Journal of Biological Chemistry 286(43):37365-37372. [Link]

-

Nguyen, T. H., S. S. Kim, and H. K. Kim. 2013. Purification and Characterization of Two Novel β-Galactosidases from Lactobacillus reuteri. Journal of Microbiology and Biotechnology 23(10):1421-1429. [Link]

-

Yoshimoto, K., et al. 2016. Protein Sensing Based on Cross-reactive Optical Fingerprinting. Analytical Chemistry 88(17):8638-8645. [Link]

-

Singh, P., et al. 2017. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. Biotechnology and Applied Biochemistry 64(5):721-730. [Link]

-

Lee, J., et al. 2018. Design and Synthesis of Thiophene-Flanked Diazaisoindigo Isomers for Ambipolar Organic Field-Effect Transistors. ACS Applied Materials & Interfaces 10(15):12871-12881. [Link]

-

Arreola, S. L., et al. 2014. Two β-Galactosidases from the Human Isolate Bifidobacterium breve DSM 20213: Molecular Cloning and Expression, Biochemical Characterization and Synthesis of Galacto-Oligosaccharides. Applied Biochemistry and Biotechnology 173(1):154-167. [Link]

-

Spiers, A. J. 2018. Problems obtaining reliable results using B-Galactosidase assay checking promoter expression? ResearchGate. [Link]

-

Ende, R. 2021. 21: ONPG Assay. Biology LibreTexts. [Link]

-

Massachusetts Institute of Technology. 2006. In vitro Kinetics of β-galactosidase. [Link]

-

University of California, Davis. Beta-galactosidase enzyme assay. [Link]

-

Hosseini, S. A., and I. Muñoz-Berbel. 2021. The β-galactosidase assay in perspective: Critical thoughts for biosensor development. Analytical Biochemistry 635:114446. [Link]

-

Taylor & Francis. ONPG – Knowledge and References. [Link]

-

Lesniak, D. R., et al. 2021. Three-Dimensional X-ray Imaging of β-Galactosidase Reporter Activity by Micro-CT: Implication for Quantitative Analysis of Gene Expression. Molecular Imaging and Biology 23(4):539-550. [Link]

-

Griffith, K. L., and R. E. Wolf Jr. 2014. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. Analytical Biochemistry 464:30-32. [Link]

-

Smith, G. D., et al. 2019. Analytical characterization of 5,5′-dibromoindigo and its first discovery in a museum textile. Heritage Science 7(1):63. [Link]

-

Nair, A., and S. S. Yadav. 2022. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses. Current Protocols 2(5):e421. [Link]

-

Wang, Y., et al. 2019. Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems. Molecules 24(4):759. [Link]

-

Madhyastha, H., et al. 2014. Detecting the expression of the lacZ reporter gene using the chromogenic substrate X-gal. Journal of Visualized Experiments (85):e51391. [Link]

-

Chang, C. Y., et al. 2020. Optimization of β-galactosidase Production by Batch Cultures of Lactobacillus leichmannii 313 (ATCC 7830™). Fermentation 6(1):27. [Link]

-

BMG Labtech. 2022. Gene reporter assays. [Link]

-

Zielińska-Jurek, A., et al. 2022. Modeling and Optimization of β-Galactosidase Entrapping in Polydimethylsiloxane-Modified Silica Composites. International Journal of Molecular Sciences 23(10):5445. [Link]

-

Cooksey, C. J. 2001. Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. Molecules 6(9):736-769. [Link]

-

Wikipedia. 6,6'-Dibromoindigo. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10127, Indigo. [Link]

-

Wang, Y., et al. 2021. In Situ Generated Novel 1H MRI Reporter for β-Galactosidase Activity Detection and Visualization in Living Tumor Cells. Frontiers in Chemistry 9:669046. [Link]

-

Berthold Technologies. Reporter gene assays. [Link]

-

Matthews, B. W. 2011. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science 20(8):1333-1345. [Link]

-

Alvi, M., et al. 2022. Galangin/β-Cyclodextrin Inclusion Complex as a Drug-Delivery System for Improved Solubility and Biocompatibility in Breast Cancer Treatment. Pharmaceuticals 15(7):877. [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. biotium.com [biotium.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Using the Beta-Glo® Assay System to Determine Beta-galactosidase Activity in Yeast [promega.jp]

- 8. berthold.com [berthold.com]

- 9. bio.libretexts.org [bio.libretexts.org]

A Technical Guide to the Hydrolysis of 5-Iodo-3-indolyl-β-D-galactopyranoside: Mechanism, Application, and Protocol

Abstract

Chromogenic substrates are indispensable tools in molecular biology, providing a visual readout for enzymatic activity that underpins numerous screening and reporter gene assays. Among these, 5-Iodo-3-indolyl-β-D-galactopyranoside, also known as Purple-β-D-Gal (I-Gal), serves as a robust substrate for β-galactosidase. This guide provides an in-depth examination of the biochemical processes following the enzymatic hydrolysis of I-Gal. We will dissect the mechanism of action, from the initial enzymatic cleavage to the subsequent oxidative dimerization that results in the formation of a distinctly colored, insoluble precipitate. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the application of I-Gal and a validated protocol for its use in blue-white screening.

Introduction: The Role of Chromogenic Substrates in Reporter Gene Technology

The lacZ gene, which encodes the enzyme β-galactosidase, is a cornerstone of molecular biology, serving as a widely used reporter gene.[1] The enzyme's utility stems from its ability to hydrolyze specific substrates, leading to detectable products.[2] Chromogenic substrates, which produce a colored, insoluble precipitate upon cleavage, are particularly valuable as they allow for direct visual identification of enzymatic activity within cell colonies or tissues.

While 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) is the most traditionally recognized substrate, yielding a blue precipitate[3][4][5], a variety of other indolyl-based substrates have been developed to offer different colors and properties. 5-Iodo-3-indolyl-β-D-galactopyranoside (I-Gal) is a prominent alternative that, upon hydrolysis by β-galactosidase, generates a vibrant purple precipitate.[6][7][8] This distinct color provides a clear and high-contrast signal, making it an excellent choice for applications such as blue-white screening and histochemical staining.

The Core Mechanism: From Colorless Substrate to Purple Precipitate

The transformation of the colorless I-Gal substrate into a visible purple product is a two-step process initiated by enzymatic activity.

Step 1: Enzymatic Hydrolysis

The process begins when β-galactosidase encounters I-Gal. The enzyme specifically recognizes and cleaves the β-glycosidic bond that links the galactose moiety to the 5-iodo-3-indolyl group.[9][] This enzymatic hydrolysis releases two products: D-galactose and a highly reactive, colorless intermediate called 5-iodo-3-hydroxyindole (also known as 5-iodoindoxyl).[11]

The reaction can be summarized as: 5-Iodo-3-indolyl-β-D-galactopyranoside + H₂O --(β-galactosidase)--> D-galactose + 5-Iodo-3-hydroxyindole

Step 2: Oxidative Dimerization

The 5-iodo-3-hydroxyindole intermediate is unstable and undergoes a spontaneous, non-enzymatic reaction in the presence of oxygen.[11] Two molecules of 5-iodo-3-hydroxyindole dimerize and are oxidized to form 5,5'-diiodo-indigo, a water-insoluble molecule.[11] This final product is a deep purple precipitate that accumulates within the cells expressing active β-galactosidase, thereby coloring the colony purple.[6][7][8] The halogen substituent (iodine at the 5-position of the indole ring) is the critical determinant of the final product's purple color.

Caption: Hydrolysis and color formation pathway of I-Gal.

Comparative Properties of Chromogenic Substrates

The choice of chromogenic substrate can impact the sensitivity and clarity of an assay. I-Gal's purple product offers a distinct alternative to the blue from X-gal or the colors from other substrates.

| Substrate Name | Common Abbreviation | Hydrolysis Product Color | Max. Absorbance (λmax) |

| 5-Iodo-3-indolyl-β-D-galactopyranoside | Purple-β-D-Gal / I-Gal | Purple | ~575 nm[6] |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | Blue | ~615 nm[5] |

| 5-Bromo-3-indolyl-β-D-galactopyranoside | Blue-β-D-Gal | Blue | - |

| 6-Chloro-3-indolyl-β-D-galactopyranoside | Red-β-D-Gal / Rose-Gal | Red/Rose | - |

| 3,4-Cyclohexenoesculetin-β-D-galactopyranoside | S-Gal | Black | - |

Field Application: Blue-White Screening Protocol

Blue-white screening is a cornerstone technique for identifying recombinant bacteria. It relies on the insertional inactivation of the lacZα gene fragment in a plasmid vector. When a DNA insert successfully ligates into the multiple cloning site within lacZα, it disrupts the gene, and a functional β-galactosidase enzyme cannot be formed.

-

Non-recombinant colonies (vector without insert): Produce functional β-galactosidase, hydrolyze I-Gal, and turn purple .

-

Recombinant colonies (vector with insert): Do not produce functional β-galactosidase, cannot hydrolyze I-Gal, and remain white .

Detailed Step-by-Step Methodology

This protocol is a self-validating system for screening E. coli transformants.

-

Prepare Luria-Bertani (LB) Agar: Prepare LB agar according to standard formulations. Autoclave to sterilize and cool in a 50-55°C water bath.

-

Causality: Cooling the agar is critical to prevent the degradation of the heat-labile antibiotic and I-Gal.

-

-

Add Antibiotic and Inducer: To the molten agar, add the appropriate antibiotic (e.g., ampicillin to a final concentration of 100 µg/mL) and Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

-

Causality: The antibiotic selects for bacteria that have successfully taken up the plasmid. IPTG is a non-metabolizable lactose analog that induces the expression of the lac operon, ensuring β-galactosidase is produced.

-

-

Add I-Gal Substrate: Prepare a stock solution of I-Gal (e.g., 20 mg/mL in dimethylformamide or DMSO). Add I-Gal to the molten agar to a final concentration of 40 µg/mL. Mix gently but thoroughly to ensure even distribution.

-

Trustworthiness: An evenly mixed substrate is essential for uniform color development across the plate.

-

-

Pour Plates: Pour approximately 25 mL of the prepared agar into sterile petri dishes. Allow the plates to solidify completely at room temperature.

-

Plate Transformation Mixture: Spread the bacterial transformation mixture onto the surface of the plates.

-

Incubate: Incubate the plates inverted at 37°C for 16-24 hours.

-

Causality: Incubation allows for bacterial growth into visible colonies. The purple color will develop over this time in non-recombinant colonies.

-

-

Analyze Results: After incubation, visually inspect the plates. Identify and select well-isolated white colonies for further analysis, as these are the putative recombinant clones.

Caption: Logical workflow for identifying recombinant clones using I-Gal.

References

-

AG Scientific. X-GAL: Cloning, Protein-protein Interactions, and Water Testing for E. coli.

-

Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807.

-

Biotium, Inc. (n.d.). Purple-β-D-Gal.

-

Wikipedia. (n.d.). X-gal.

-

Biosynth. (n.d.). X-Gal Technical Information.

-

Santa Cruz Biotechnology, Inc. (n.d.). 5-Iodo-3-indoxyl-β-D-galactopyranoside.

-

ResearchGate. (n.d.). The hydrolysis of X-Gal catalyzed by β-galactosidase.

-

CD BioGlyco. (n.d.). 5-Iodo-3-indoxyl-beta-D-galactopyranoside.

-

GoldBio. (n.d.). 5-Iodo-3-indoxyl-β-D-galactopyranoside (Iodo-β-D-Gal).

-

MedChemExpress. (n.d.). Purple-β-D-Gal.

-

BOC Sciences. (n.d.). 5-Iodo-3-indolyl b-D-galactopyranoside.

-

MDPI. (2021). Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing. International Journal of Molecular Sciences, 22(19), 10489.

-

ChemicalBook. (n.d.). 5-IODOINDOLE.

-

Royal Society of Chemistry. (2013). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications, 49(75), 8332-8334.

-

Van Dort, M. E., et al. (2008). Radiosynthesis and evaluation of 5-[125I]iodoindol-3-yl-beta-D-galactopyranoside as a beta-galactosidase imaging radioligand. Molecular Imaging, 7(4), 187-197.

-

National Center for Biotechnology Information. (n.d.). 5-Iodo-1H-indole. PubChem Compound Database.

-

Sigma-Aldrich. (n.d.). 5-Iodoindole 97%.

-

Canadian Science Publishing. (1971). Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Journal of Chemistry, 49(11), 1911-1919.

-

MDPI. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. International Journal of Molecular Sciences, 24(13), 10996.

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles.

-

Thieme. (n.d.). Regioselective C5−H Direct Iodination of Indoles.

-

Biotium, Inc. (n.d.). X-Gal.

-

Mutulis, F., et al. (2008). Oligomerization of indole derivatives with incorporation of thiols. Molecules, 13(8), 1846-1863.

-

MDPI. (2019). Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides Using o-Substituted (Diacetoxyiodo)arene as a High-Performance Hypervalent Iodine Compound. Molecules, 24(6), 1147.

-

National Institute of Environmental Health Sciences. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Journal of Chromatography B, 1092, 451-457.

-

PubMed. (2019). Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides Using o-Substituted (Diacetoxyiodo)arene as a High-Performance Hypervalent Iodine Compound.

-

Taylor & Francis. (n.d.). Enzymatic hydrolysis – Knowledge and References.

-

Semantic Scholar. (2023). Iodine(V)-Based Oxidants in Oxidation Reactions.

-

ResearchGate. (n.d.). Phenol and Aniline Oxidative Coupling with Alkenes by Using Hypervalent Iodine Dimer for the Rapid Access to Dihydrobenzofurans and Indolines.

-

Semantic Scholar. (n.d.). INTRODUCTION β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzat.

Sources

- 1. Radiosynthesis and Evaluation of 5-[125I]Iodoindol-3-yl-β-D-galactopyranoside ([125I]IBDG) as a β-Galactosidase Imaging Radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. X-gal - Wikipedia [en.wikipedia.org]

- 5. biotium.com [biotium.com]

- 6. biotium.com [biotium.com]

- 7. scbt.com [scbt.com]

- 8. goldbio.com [goldbio.com]

- 9. labshake.com [labshake.com]

- 11. medchemexpress.com [medchemexpress.com]

The Cornerstone of Chromogenic Assays: A Technical Guide to the LacZ Gene and 5-Iodo-3-indolyl-beta-D-galactopyranoside

This guide provides an in-depth exploration of the pivotal role of the lacZ gene in conjunction with the chromogenic substrate 5-Iodo-3-indolyl-beta-D-galactopyranoside (X-Gal). It is designed for researchers, scientists, and drug development professionals who utilize this robust system for a variety of molecular biology applications. We will delve into the underlying biochemical mechanisms, provide detailed experimental protocols, and offer insights gleaned from years of field experience to ensure the successful application of this powerful tool.

Foundational Principles: The Synergy of lacZ and X-Gal

The utility of the lacZ/X-Gal system is rooted in the enzymatic activity of β-galactosidase, the protein product of the Escherichia colilacZ gene.[1][2] This enzyme plays a central role in the bacterium's natural metabolism by hydrolyzing the disaccharide lactose into glucose and galactose.[1][3] However, the promiscuity of β-galactosidase's active site allows it to act on synthetic substrates, a feature ingeniously exploited in the laboratory.[3][4]

This compound, commonly known as X-Gal, is a colorless, synthetic analog of lactose.[5][6] When X-Gal is cleaved by β-galactosidase, it yields galactose and an unstable intermediate, 5-iodo-3-hydroxyindole.[7] This intermediate then undergoes spontaneous dimerization and oxidation in the presence of oxygen to form 5,5'-diiodo-4,4'-dichloro-indigo, an intensely blue and insoluble pigment.[5][6][8] The formation of this blue precipitate provides a clear and localized visual indicator of β-galactosidase activity.[8]

A critical component of many lacZ/X-Gal-based assays is the phenomenon of α-complementation .[8] Many cloning vectors are engineered to express only a short N-terminal fragment of β-galactosidase, known as the α-peptide.[9][10] The host E. coli strains used in conjunction with these vectors carry a mutation deleting this same N-terminal portion of their endogenous lacZ gene (lacZΔM15).[9][10][11] Neither the α-peptide nor the truncated β-galactosidase (the ω-peptide) is functional on its own. However, when the plasmid expressing the α-peptide is introduced into the lacZΔM15 host, the two fragments can assemble to form a functional β-galactosidase enzyme.[9][10] This restoration of enzymatic activity is the cornerstone of blue-white screening.

Core Application: Blue-White Screening for Recombinant DNA

Blue-white screening is a rapid and efficient method for identifying bacterial colonies that have successfully incorporated a plasmid containing a DNA insert.[8][9] This technique leverages the principle of insertional inactivation of the lacZα gene.[9][12]

The Mechanism of Selection

Modern cloning vectors are designed with a multiple cloning site (MCS) located within the coding sequence of the lacZα gene.[8][9] When a foreign DNA fragment is successfully ligated into this MCS, it disrupts the reading frame of the lacZα gene, preventing the production of a functional α-peptide.[8][9] Consequently, α-complementation cannot occur, and no active β-galactosidase is formed.

When these bacterial cells are grown on a medium containing X-Gal, the colonies will appear white because they are unable to hydrolyze the substrate.[9][13] Conversely, bacteria that have taken up a non-recombinant plasmid (one without a DNA insert) will have an intact lacZα gene, produce a functional α-peptide, and form a functional β-galactosidase through α-complementation. These colonies will cleave X-Gal and appear blue.[9][13]

This visual distinction allows for the straightforward identification of colonies likely containing the desired recombinant plasmid.

Detailed Protocol for Blue-White Screening

This protocol outlines the essential steps for performing a successful blue-white screen.

Reagents and Materials:

-

LB Agar plates

-

Appropriate antibiotic (e.g., Ampicillin)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) solution (100 mM)[14]

-

X-Gal solution (20 mg/mL in DMF or DMSO)[15]

-

Competent E. coli cells (e.g., DH5α, carrying the lacZΔM15 mutation)[5][11]

-

Ligation reaction mixture (vector + insert)

-

Control plasmid (non-recombinant vector)

Procedure:

-

Prepare Plates:

-

Prepare LB agar with the appropriate antibiotic. Cool the molten agar to approximately 50-55°C.

-

Aseptically add IPTG to a final concentration of 0.1 mM and X-Gal to a final concentration of 40 µg/mL.[15]

-

Scientist's Note: Adding IPTG is crucial as it is a non-metabolizable inducer of the lac operon, ensuring high-level expression of the lacZα gene from the plasmid.[9][10]

-

Alternatively, for pre-poured plates, spread 40 µL of IPTG stock and 40 µL of X-Gal stock onto the surface of each plate and allow it to absorb for at least 30 minutes before use.[15]

-

-

Transformation:

-

Thaw competent cells on ice.

-

Add 1-5 µL of your ligation reaction to the competent cells. Gently mix.

-

As a control, transform a separate aliquot of cells with 1 µL of a non-recombinant control plasmid. This plate should yield only blue colonies and validates that the screening reagents are working.[10]

-

Incubate on ice for 30 minutes.

-

Heat-shock the cells at 42°C for 45-60 seconds, then immediately return to ice for 2 minutes.

-

Add 900 µL of SOC or LB broth (without antibiotic) and incubate at 37°C for 1 hour with shaking to allow for the expression of the antibiotic resistance gene.

-

-

Plating:

-

Plate 100-200 µL of the transformed cells onto the prepared LB/antibiotic/IPTG/X-Gal plates.

-

Spread the cells evenly using a sterile spreader.

-

-

Incubation:

-

Incubate the plates overnight (16-20 hours) at 37°C.[10]

-

Field Insight: Some faint blue colonies may appear white initially. Allowing the plates to incubate for a longer period or storing them at 4°C for a few hours after the initial incubation can enhance color development.

-

-

Analysis:

-

Identify well-isolated white colonies. These are your potential recombinant clones.

-

Blue colonies contain the vector without the insert.

-

Pick several white colonies for further analysis (e.g., colony PCR, restriction digest, or sequencing) to confirm the presence and orientation of the insert.[8]

-

Beyond Cloning: lacZ as a Reporter Gene

The utility of the lacZ gene extends far beyond blue-white screening. Its product, β-galactosidase, is a robust and easily quantifiable enzyme, making lacZ an excellent reporter gene for studying gene expression and regulation.[1][16][17]

In these applications, the lacZ gene is placed under the control of a specific promoter or regulatory element of interest.[18][19] The level of β-galactosidase activity then serves as a direct proxy for the activity of that promoter. This has significant implications in drug discovery and basic research for:

-

Promoter Analysis: Characterizing the strength and regulation of different promoters.[19]

-

Signal Transduction Studies: Investigating cellular signaling pathways that culminate in gene transcription.[18][20]

-